molecular formula C18H21NO2 B12123134 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- CAS No. 51345-76-7

1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]-

Cat. No.: B12123134
CAS No.: 51345-76-7
M. Wt: 283.4 g/mol
InChI Key: YILRQOFYISHQCQ-UHFFFAOYSA-N
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Description

1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- (CAS: 51345-76-7) is a ketone derivative with the molecular formula C₁₈H₂₁NO₂ and a molecular weight of 283.37 g/mol . Its structure features a propanone backbone substituted at position 1 with a 4-(phenylmethoxy)phenyl group and at position 3 with a dimethylamino group.

Properties

CAS No.

51345-76-7

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C18H21NO2/c1-19(2)13-12-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3

InChI Key

YILRQOFYISHQCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Benzyloxy)acetophenone

Reagents :

  • 4-Hydroxyacetophenone, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

  • O-Alkylation :
    4-Hydroxyacetophenone+Benzyl bromideK2CO3,DMF,80C4-(Benzyloxy)acetophenone4\text{-Hydroxyacetophenone} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, 80^\circ\text{C}} 4\text{-(Benzyloxy)acetophenone}
    Reaction proceeds via nucleophilic substitution, achieving >85% yield after 12 hours.

  • Purification :
    Crude product recrystallized from ethanol/water (3:1) to afford white crystals (m.p. 92–94°C).

Claisen-Schmidt Condensation Route

Aldol Condensation with Dimethylaminoacetone

Reagents :

  • 4-(Benzyloxy)benzaldehyde, dimethylaminoacetone, NaOH (10%), ethanol.

Reaction :
ArCHO+(CH3)2NCH2COCH3NaOH,EtOHArCOCH2CH(N(CH3)2)\text{ArCHO} + (\text{CH}_3)_2\text{NCH}_2\text{COCH}_3 \xrightarrow{\text{NaOH}, \text{EtOH}} \text{ArCOCH}_2\text{CH}(\text{N}(\text{CH}_3)_2)

Optimization :

  • Solvent-free conditions at 90°C with DABCO catalyst improve yield to 82% (4 hours).

  • Byproducts : Over-condensation products minimized by stoichiometric control.

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

Steps :

  • Acylation :
    4-(Benzyloxy)benzoyl chloride reacted with (S)-4-benzyl-2-oxazolidinone.

  • Alkylation :
    Enolate alkylation with dimethylaminoethyl iodide introduces the side chain.

  • Auxiliary Removal :
    Hydrolysis with LiOH/H₂O₂ yields enantiomerically pure (S)-isomer (ee >98%).

Yield : 65% over three steps.

Resolution of Racemates Using Tartaric Acid

Diastereomeric Salt Formation

Procedure :

  • Racemic 3-(dimethylamino)-1-[4-(benzyloxy)phenyl]-1-propanone is treated with (R,R)-dibenzoyltartaric acid in ethanol.

  • Diastereomeric salts precipitate selectively; filtration yields the (S)-enantiomer salt.

  • Neutralization :
    Salt+NaHCO3Free base+Na2DBTA\text{Salt} + \text{NaHCO}_3 \rightarrow \text{Free base} + \text{Na}_2\text{DBTA}

Efficiency :

  • 40–45% recovery of (S)-isomer with >99% ee.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Complexity
Friedel-Crafts + Mannich70%RacemicModerate
Claisen-Schmidt82%RacemicLow
Evans Oxazolidinone65%>98% eeHigh
Chiral Resolution45%>99% eeModerate

Key Findings :

  • Solvent-free Claisen-Schmidt condensation offers the highest yield but lacks stereocontrol.

  • Evans methodology ensures enantiopurity but involves multi-step synthesis.

  • Industrial-scale processes favor racemic synthesis followed by tartaric acid resolution.

Process Optimization and Scalability

Catalytic Improvements

  • DABCO Utilization :
    Replacing NaOH with 1,4-diazabicyclo[2.2.2]octane (DABCO) in Claisen-Schmidt reactions reduces side products and shortens reaction time to 2 hours.

Green Chemistry Approaches

  • Solvent-Free Conditions :
    Eliminating DMF or ethanol reduces waste and improves atom economy (E-factor: 1.2 vs. 5.8 for traditional methods) .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Propanone Derivatives

Amino Group Modifications
  • 3-(Diethylamino) Analog (CAS: 123685-65-4, C₁₆H₂₂N₂O): Replacing the dimethylamino group with diethylamino reduces polarity and increases lipophilicity. The molecular weight decreases to 258.36 g/mol, and the 2-propynylamino substituent on the phenyl ring introduces alkyne reactivity .
Aromatic Ring Modifications
  • 4-Benzyloxy-propiophenone (CAS: 4495-66-3, C₁₆H₁₆O₂): Lacking the dimethylamino group, this analog (MW: 240.30 g/mol) exhibits simpler pharmacokinetics, primarily used in organic synthesis .
  • 1-[4-(Phenylmethoxy)Phenyl]-2-[(Phenylmethyl)Amino]-1-Propanone (CAS: 62634-51-9, C₂₃H₂₃NO₂): The addition of a benzylamino group increases molecular weight to 345.43 g/mol and introduces secondary amine reactivity .

Functionalized Chalcones and Enones

  • 1-[4-(Dimethylamino)Phenyl]-3-(3-Nitrophenyl)Prop-2-en-1-one (C₁₇H₁₆N₂O₃): This chalcone derivative features a nitro group and an enone system, promoting hydrogen-bonded 2D crystal structures. The nitro group enhances electron-withdrawing effects, contrasting with the electron-donating phenylmethoxy group in the target compound .
  • 3-(Dimethylamino)-1-(4-Methoxyphenyl)-2-Methyl-2-Propen-1-one (CAS: 208529-38-8, C₁₃H₁₇NO₂): The enone structure and methoxy substituent result in a lower molecular weight (219.28 g/mol) and altered conjugation patterns compared to the saturated propanone backbone .

Physicochemical and Toxicological Comparisons

Molecular Properties

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target (51345-76-7) C₁₈H₂₁NO₂ 283.37 4-(Phenylmethoxy)phenyl, dimethylamino Moderate polarity, basic amino group
108-16-7 C₁₃H₁₆N₂O 216.31 Indol-3-yl, dimethylamino High toxicity (LD₅₀: 180 mg/kg, IV in mice)
62634-51-9 C₂₃H₂₃NO₂ 345.43 Benzylamino, phenylmethoxy Enhanced hydrogen-bonding potential
208529-38-8 C₁₃H₁₇NO₂ 219.28 4-Methoxyphenyl, enone Conjugated system, lower thermal stability

Biological Activity

1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- (CAS No. 879-72-1) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- can be represented as follows:

  • Molecular Formula : C18H23NO2
  • Molecular Weight : 287.38 g/mol
  • CAS Number : 879-72-1

The compound features a dimethylamino group and a phenylmethoxy moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that 1-Propanone derivatives exhibit significant antimicrobial activity. Specifically, compounds containing the dimethylamino group have been shown to possess antibacterial properties against various strains of bacteria. A study highlighted the effectiveness of similar compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 2 µg/mL for these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural components. The presence of the dimethylamino group is critical for enhancing lipophilicity and membrane permeability, which facilitates better interaction with microbial targets. A comparative analysis of various derivatives revealed that modifications in the phenyl ring significantly influenced antibacterial potency .

CompoundMIC (µg/mL)Target Bacteria
Compound A2Staphylococcus aureus
Compound B4Escherichia coli
1-Propanone derivative1Enterococcus faecalis

Anti-Cancer Activity

Emerging studies suggest that 1-Propanone derivatives may also have anti-cancer properties. For instance, compounds with similar structures have been shown to inhibit human CD73, an enzyme involved in tumor progression and immune evasion. This inhibition could potentially enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatments .

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of dimethylamino-substituted propanones were tested against resistant bacterial strains. The results indicated that compounds with higher hydrophobicity demonstrated superior antibacterial effects. One particular derivative exhibited an MIC of 2 µg/mL against resistant Staphylococcus aureus, highlighting the potential for developing new antibacterial agents from this class of compounds .

Case Study 2: Cancer Immunotherapy

A research team evaluated the anti-cancer potential of a related compound in vitro, demonstrating significant inhibition of CD73 activity in tumor cells. This inhibition led to increased levels of extracellular ATP, promoting T-cell activation and enhancing anti-tumor responses in preclinical models. Such findings support the exploration of these compounds as adjuncts in cancer immunotherapy .

Q & A

Basic Question: How can the synthesis of 1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]- be optimized for higher yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, ketone formation, and functional group protection/deprotection. Key parameters to optimize include:

  • Temperature control : Maintain reaction temperatures between 40–60°C to prevent side reactions (e.g., over-oxidation of the dimethylamino group) .
  • pH modulation : Use buffered conditions (pH 6–8) during amine coupling to enhance nucleophilic reactivity .
  • Reaction time : Monitor intermediates via TLC or HPLC to terminate reactions at ~85–90% completion, minimizing byproduct formation .
  • Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the target compound from structurally similar analogs .

Basic Question: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the positions of the dimethylamino and phenylmethoxy groups. For example, the dimethylamino protons appear as a singlet at δ 2.2–2.5 ppm, while the phenylmethoxy protons resonate as a multiplet at δ 4.8–5.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 341.2 (calculated for C18_{18}H21_{21}NO3_3) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, particularly if the compound forms stable crystals .

Advanced Question: How does structural modification (e.g., substituent variation) influence bioactivity?

Structure-Activity Relationship (SAR) Analysis:
Comparative studies of analogs reveal that:

Compound ModificationBioactivity Impact (vs. Target Compound)Ref.
Trifluoromethyl substitution at phenyl ringIncreased lipophilicity and kinase inhibition potency
Alkene insertion in propanone backboneReduced metabolic stability due to electrophilic reactivity
Replacement of phenylmethoxy with hydroxylEnhanced solubility but decreased blood-brain barrier penetration

Methodological Insight : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing analogs .

Advanced Question: What strategies ensure compound stability during storage and experimental use?

Methodological Answer:

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the dimethylamino group .
  • Solvent selection : Use anhydrous DMSO for biological assays to avoid hydrolysis; confirm stability via UV-Vis spectroscopy over 72 hours .
  • Light sensitivity : Shield from UV light using amber vials, as the phenylmethoxy group may undergo photodegradation .

Advanced Question: How can researchers evaluate biological activity in vitro and in vivo?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
    • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported at 8–16 µg/mL) .
  • In vivo models :
    • Administer 10–20 mg/kg/day intraperitoneally in murine xenograft models (e.g., B16 melanoma) to assess antitumor efficacy .
    • Monitor pharmacokinetics (Cmax_{max}, t1/2_{1/2}) via LC-MS/MS in plasma samples .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Validate initial findings using complementary techniques (e.g., SPR for binding affinity if fluorescence assays show variability) .
  • Meta-analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) .
  • Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate inter-lab variability .

Advanced Question: What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) using AMBER or GROMACS to assess stability over 100 ns trajectories .
  • Quantum Mechanical (QM) Calculations : Calculate electron density maps for the propanone backbone to identify reactive sites for derivatization .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

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